(E)-1-(7-NITRODIBENZO[B,F]OXEPIN-2-YL)-2-PHENYL-1-DIAZENE
Overview
Description
(E)-1-(7-NITRODIBENZO[B,F]OXEPIN-2-YL)-2-PHENYL-1-DIAZENE is a compound that belongs to the class of azo-dibenzo[b,f]oxepine derivatives.
Preparation Methods
The synthesis of (E)-1-(7-NITRODIBENZO[B,F]OXEPIN-2-YL)-2-PHENYL-1-DIAZENE involves several steps. One common method includes the reaction of methoxy derivative 3-nitrodibenzo[b,f]oxepine with different aldehydes in the presence of BF3·OEt2 as a catalyst . This method provides a concise route for constructing the azo-dibenzo[b,f]oxepine skeleton. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(E)-1-(7-NITRODIBENZO[B,F]OXEPIN-2-YL)-2-PHENYL-1-DIAZENE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
Scientific Research Applications
(E)-1-(7-NITRODIBENZO[B,F]OXEPIN-2-YL)-2-PHENYL-1-DIAZENE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of (E)-1-(7-NITRODIBENZO[B,F]OXEPIN-2-YL)-2-PHENYL-1-DIAZENE involves its interaction with tubulin heterodimers, leading to the disruption of the microtubular cytoskeleton . This disruption interferes with cell division and intracellular transport, making it effective in inhibiting the proliferation of cancer cells. The compound binds to the colchicine-binding site on tubulin, preventing microtubule polymerization and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
(E)-1-(7-NITRODIBENZO[B,F]OXEPIN-2-YL)-2-PHENYL-1-DIAZENE can be compared with other similar compounds, such as:
Combretastatins: These compounds also target microtubules but differ in their chemical structure and specific binding interactions.
The uniqueness of this compound lies in its combination of microtubule inhibition and photoswitchable properties, making it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
(9-nitrobenzo[b][1]benzoxepin-3-yl)-phenyldiazene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c24-23(25)18-10-8-14-6-7-15-12-17(9-11-19(15)26-20(14)13-18)22-21-16-4-2-1-3-5-16/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWUMVRXESYLMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)OC4=C(C=CC(=C4)[N+](=O)[O-])C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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